3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid
Description
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone functionalized with a carbamoyl-linked 4-methoxyphenyl group. The 4-methoxy substitution on the phenyl ring distinguishes it from analogs such as 3-((4-hydroxyphenyl)amino)propanoic acid, which features a hydroxyl group instead.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-4-2-8(3-5-9)13-11(16)12-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJIQCKUUZDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-61-8 | |
| Record name | 3-{[(4-methoxyphenyl)carbamoyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamoyl urea group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the urea moiety generates 3-amino-3-(4-methoxyphenyl)propanoic acid and releases CO₂ .
-
Basic Hydrolysis : Forms a primary amine and carbonate derivatives under alkaline conditions (e.g., NaOH, 80°C).
Acylation and Alkylation
The amino group participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, methanol, reflux | N-Acetyl derivative | 81% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | Not reported |
Oxidation and Reduction
Functional group transformations include:
-
Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol.
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Methoxy Group Oxidation : Rare under standard conditions due to stability, but strong oxidants (e.g., KMnO₄) could demethylate the 4-methoxyphenyl group to a hydroxyl derivative .
Condensation Reactions
The carboxylic acid forms esters or amides:
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Esterification : Reacts with alcohols (e.g., methanol, H₂SO₄ catalyst) to yield methyl esters.
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Amide Formation : Coupling with amines via EDCI/HOBt activates the carboxylate for amide bond synthesis .
Interaction with Isocyanates/Isothiocyanates
The urea linkage can further react:
| Reagent | Product | Key Spectral Data (¹³C-NMR) | Reference |
|---|---|---|---|
| Phenyl isocyanate | Semicarbazide derivative | C=O at 170.34 ppm | |
| Phenyl isothiocyanate | Thiosemicarbazide derivative | C=S at 180.83 ppm |
Biological Activity Modulation
While not a direct chemical reaction, structural analogs exhibit:
-
Antioxidant Activity : DPPH radical scavenging (1.37× reference compound activity) via hydrogen donation .
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Anticancer Potential : Derivatives show cytotoxicity linked to interactions with cellular thiols or DNA intercalation .
Salt Formation
The carboxylic acid forms salts with bases:
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Sodium Salt : Reacts with NaOH to yield a water-soluble carboxylate for pharmaceutical formulations.
Key Structural Insights from Analog Studies
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid. For instance, a series of novel derivatives were synthesized and tested for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The findings indicated that certain derivatives exhibited antioxidant activities significantly higher than that of ascorbic acid, a well-known antioxidant. Specifically, compounds such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated antioxidant activity approximately 1.4 times greater than ascorbic acid .
| Compound Name | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.4 times higher |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | 1.35 times higher |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The synthesized derivatives were tested against human cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Results indicated that these compounds exhibited significant cytotoxic effects, with some showing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of different derivatives:
- MTT Assay was employed to evaluate cell viability.
- Compounds were found to induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in cancer treatment.
| Cell Line | Compound Tested | IC50 Value (µM) |
|---|---|---|
| U-87 | Compound A | 15 |
| MDA-MB-231 | Compound B | 25 |
Drug Design and Synthesis
The structural characteristics of this compound make it an attractive candidate for drug design. Researchers have utilized computational methods to predict the binding affinities of these compounds to various biological targets, indicating their potential effectiveness in treating diseases related to oxidative stress and cancer .
In Silico Studies
Molecular docking studies have been performed to assess the interaction between synthesized compounds and target proteins involved in cancer progression and oxidative stress responses. These studies suggest that modifications to the molecular structure can enhance binding affinity and selectivity for specific targets.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and chemical properties of aryl-substituted propanoic acid derivatives are highly dependent on the nature of the substituents on the phenyl ring. Below is a detailed comparison of 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid with key analogs:
Structural and Functional Group Comparisons
Pharmacological and Biochemical Insights
- Anticancer Activity: The 4-hydroxyphenyl analog (3-((4-hydroxyphenyl)amino)propanoic acid) has demonstrated significant anticancer activity in vitro, with derivatives showing IC₅₀ values in the micromolar range against non-small cell lung cancer (NSCLC) and other cell lines. For instance, derivatives bearing heterocyclic substituents (e.g., 2-furyl in Compound 20) exhibited enhanced potency, likely due to improved target engagement or membrane permeability . In contrast, the 4-methoxy variant’s bioactivity remains underexplored, though its synthetic availability suggests utility in hit-to-lead optimization .
- Antioxidant Properties: The hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives contributes to radical-scavenging activity, as evidenced by DPPH and ABTS assays. This dual functionality (anticancer + antioxidant) is advantageous for reducing oxidative stress in normal tissues during chemotherapy . The methoxy group in the target compound may lack direct antioxidant effects but could enhance metabolic stability compared to the hydroxyl group, which is prone to oxidation or glucuronidation .
- Antimicrobial Activity: Hydroxyphenyl derivatives also exhibit broad-spectrum antimicrobial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida albicans. This is attributed to their ability to disrupt microbial membranes or inhibit essential enzymes .
Biological Activity
3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H15N2O3
- Molecular Weight : 235.26 g/mol
- IUPAC Name : this compound
The presence of the methoxy group on the phenyl ring contributes to the compound's lipophilicity and potentially enhances its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies show that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Studies utilizing the MTT assay have demonstrated that this compound exhibits significant cytotoxicity against these cell lines. The efficacy appears to be higher in U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity towards certain cancer types .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or survival.
- Apoptosis Induction : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells, characterized by typical morphological changes and activation of caspases.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating .
Research Findings and Case Studies
A summary of key findings from recent studies is presented in the table below:
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
- Structural Modifications : To enhance potency and selectivity against targeted cancer types or pathogens.
Q & A
Q. What are the common synthetic routes for preparing 3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methoxyphenyl isocyanate and β-alanine derivatives. For example, reacting 4-aminophenol with acrylic acid or methyl acrylate in aqueous sodium carbonate yields intermediates, which can be further functionalized . Bromination in acetic acid or reactions with aromatic aldehydes under reflux conditions are also viable for generating derivatives . Key Reagents/Conditions :
- Sodium carbonate (condensation catalyst) .
- Bromine in acetic acid (halogenation) .
- Aromatic aldehydes (for thiazolone derivatives) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies protons on the aromatic ring (δ 6.8–7.2 ppm) and carbamoyl NH groups (δ 8.0–10.0 ppm). C NMR confirms carbonyl carbons (170–175 ppm) and methoxy groups (55–60 ppm) .
- IR : Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Carbamoyl Urea Group : Participates in hydrogen bonding and nucleophilic substitution. Reacts with electrophiles (e.g., aldehydes) to form heterocyclic derivatives .
- Methoxy Group : Electron-donating effect stabilizes the aromatic ring, directing electrophilic substitution to the para position .
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and conjugation with amines via coupling reagents like TBTU .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Methodological Answer :
- Stepwise Protection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during carboxylate activation .
- Solvent Optimization : Use polar aprotic solvents (DMF or DCM) for coupling reactions to enhance reagent solubility .
- Catalysis : Employ 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation .
Example : A failed initial carbamate synthesis was resolved using alternative coupling reagents (TBTU/DIPEA), achieving >80% yield .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on antimicrobial potency .
- Standardized Assays : Use consistent pathogen strains (e.g., WHO-priority ESKAPE pathogens) and MIC/MBC protocols to minimize variability .
- In Silico Validation : Apply ADME models to differentiate pharmacokinetic confounding factors from intrinsic bioactivity .
Q. What considerations are critical when designing in vitro antimicrobial assays for derivatives?
- Methodological Answer :
- Pathogen Selection : Prioritize multidrug-resistant strains (e.g., methicillin-resistant S. aureus) to assess clinical relevance .
- Solubility Controls : Prepare derivatives as sodium salts or use DMSO stocks (<1% v/v) to avoid solvent toxicity .
- Dose-Response Curves : Include time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
